molecular formula C27H21N5O6 B11280826 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(p-tolyl)acetamide

2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(p-tolyl)acetamide

Cat. No.: B11280826
M. Wt: 511.5 g/mol
InChI Key: WJJJZEROVJSJFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinazolinone core fused with a [1,3]dioxolo moiety and a 3-phenyl-1,2,4-oxadiazole substituent. The acetamide group is substituted with a para-tolyl (p-tolyl) aromatic ring, contributing to its lipophilic character. Its molecular weight is approximately 527.49 g/mol (based on structural similarity to E843-0221 in ). Key functional groups include:

  • Quinazolinone dione: Responsible for hydrogen-bonding interactions.
  • p-Tolyl acetamide: Influences solubility and target selectivity.

Properties

Molecular Formula

C27H21N5O6

Molecular Weight

511.5 g/mol

IUPAC Name

2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C27H21N5O6/c1-16-7-9-18(10-8-16)28-23(33)13-31-20-12-22-21(36-15-37-22)11-19(20)26(34)32(27(31)35)14-24-29-25(30-38-24)17-5-3-2-4-6-17/h2-12H,13-15H2,1H3,(H,28,33)

InChI Key

WJJJZEROVJSJFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(p-tolyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinazolinone core, the introduction of the oxadiazole ring, and the final coupling with the p-tolylacetamide group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automation of reaction steps, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It may be used in biological assays to investigate its effects on various biological pathways and targets.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Its properties might make it useful in the development of new materials or as a precursor for other valuable compounds.

Mechanism of Action

The mechanism by which 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(p-tolyl)acetamide exerts its effects depends on its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound ID/Name Substituent (R) Molecular Weight (g/mol) logP H-Bond Acceptors Key Structural Differences
Target Compound p-Tolyl ~527.49 ~4.6* 12* Reference standard for comparison.
E843-0221 4-Methoxyphenyl 527.49 4.609 12 Methoxy group increases polarity vs. methyl.
7j p-Tolyl 373.43 ~3.5† 6 Lacks quinazolinone core; triazole instead of oxadiazole.
N-(4-Chlorophenyl)-2-(4-((naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (7m) 4-Chlorophenyl 393.86 ~4.2† 7 Chlorine enhances electronegativity; triazole core.
Compound in 2,3-Dimethylphenyl ~500‡ ~5.0‡ 10‡ Oxadiazole substituent differs in alkyl chain length.

*Estimated based on E843-0221 .
†Calculated using fragment-based methods .
‡Inferred from structural data .

Structural and Functional Group Analysis

  • Core Heterocycles: The target compound’s quinazolinone dione core distinguishes it from triazole-based analogs (e.g., 7j, 7m) , which may reduce metabolic stability due to fewer hydrogen-bonding sites. 1,2,4-Oxadiazole vs. 1,2,3-Triazole: Oxadiazoles exhibit higher aromatic stabilization and resistance to hydrolysis compared to triazoles, as seen in the target compound vs. 7j .
  • Substituent Effects: p-Tolyl (Target) vs. 4-Methoxyphenyl (E843-0221): The methoxy group in E843-0221 increases polarity (logP = 4.609 vs. Chlorophenyl (7m): Introduces electronegativity, enhancing binding to hydrophobic pockets but increasing molecular weight (~393.86 vs. ~527.49) .

Bioactivity and Pharmacokinetic Insights

  • In contrast, triazole derivatives (e.g., 7j) are associated with antimicrobial and anti-inflammatory effects . Tanimoto Similarity: The target compound and E843-0221 share >70% structural similarity (based on fingerprint analysis ), implying overlapping bioactivity profiles.
  • ADME Properties :

    • logP : The target compound’s logP (~4.6) indicates moderate lipophilicity, favoring blood-brain barrier penetration compared to more polar analogs like 7m (logP ~4.2) .
    • Hydrogen-Bond Acceptors : High acceptor count (12) in the target compound and E843-0221 may limit oral bioavailability due to reduced membrane permeability .

Biological Activity

The compound 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(p-tolyl)acetamide is a complex organic molecule that exhibits significant potential in medicinal chemistry. Its intricate structure incorporates multiple functional groups and heterocycles, which are believed to contribute to its diverse biological activities.

Structural Characteristics

This compound features:

  • A quinazoline core , which is known for its pharmacological properties.
  • A dioxolo moiety that enhances its interaction with biological targets.
  • An oxadiazole substituent , which has been associated with various biological activities including enzyme inhibition.

The molecular formula is C20H15N5O6C_{20}H_{15}N_5O_6, with a molecular weight of approximately 421.369 g/mol .

Research indicates that compounds similar to this one can interact with specific enzymes and receptors involved in various disease processes. For example:

  • Inhibition of Carbonic Anhydrase : Oxadiazole derivatives have been shown to inhibit carbonic anhydrase, an enzyme implicated in cancer progression and other diseases .
  • Histone Deacetylase Inhibition : The compound may also affect histone deacetylases, which play a crucial role in gene regulation and cancer therapy .

Pharmacological Properties

The biological activities associated with this compound include:

  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains.
  • Anticancer Activity : Structural analogs have shown promise in inhibiting cancer cell proliferation through multiple pathways.

Comparative Analysis of Related Compounds

A comparative table highlights the unique structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
6,8-Dioxo-[1,3]dioxolo[4,5-g]quinazolin derivativesLacks oxadiazole; simpler structureAntimicrobial
3-(1,3,4-Oxadiazolyl)quinazolin derivativesContains oxadiazole; different substitution patternsAnticancer
QuinazolinesBasic quinazoline structure; no additional heterocyclesDiverse pharmacological activities

This table illustrates how modifications in the chemical structure can lead to distinct biological profiles .

Case Studies and Research Findings

Several studies have focused on the biological activity of oxadiazole and quinazoline derivatives:

  • Study on Anticancer Activity : A recent study demonstrated that oxadiazole-containing quinazolines exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
  • Antimicrobial Studies : Research has shown that compounds similar to the target molecule possess broad-spectrum antimicrobial properties. In vitro tests indicated effectiveness against both Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition Assays : Various assays have confirmed the ability of these compounds to inhibit key enzymes involved in metabolic pathways relevant to cancer and infectious diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.